molecular formula C17H24N2O2 B2720143 N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide CAS No. 954246-43-6

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide

Cat. No.: B2720143
CAS No.: 954246-43-6
M. Wt: 288.391
InChI Key: JYSQORFEHHUFCY-UHFFFAOYSA-N
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Description

N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide (CAS No. 352704-31-5) is a synthetic organic compound featuring a cyclopropane carboxamide core linked to a 2-phenylmorpholine moiety via a three-carbon propyl chain. The morpholine ring, substituted with a phenyl group at the 2-position, contributes to the molecule’s stereoelectronic properties, while the cyclopropane ring introduces structural rigidity. This compound is part of a broader class of cyclopropanecarboxamide derivatives, which are studied for their diverse pharmacological and agrochemical applications. Its synthesis typically involves multi-step reactions, including cyclopropanation and amide coupling, though specific protocols remain proprietary .

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(15-7-8-15)18-9-4-10-19-11-12-21-16(13-19)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQORFEHHUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with a suitable amine to form the corresponding amide. The amide is then reacted with a phenylmorpholine derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopropanecarboxamide derivatives exhibit structural and functional diversity depending on substituents attached to the core. Below is a comparative analysis of key analogs:

Structural Analogues with Varying Substituents

a. N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: Features a 1-phenylcyclopropane carboxamide with diethylamine and 4-methoxyphenoxy substituents.
  • Synthesis: Prepared via radical addition of 4-methoxyphenol to N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide, yielding a diastereomeric mixture (dr 23:1) with 78% efficiency .
  • Key Difference : The absence of a morpholine ring and presence of a methoxyaryl group distinguish it from the target compound.

b. N-(Thiazol-2-yl)Cyclopropanecarboxamide

  • Structure : Cyclopropanecarboxamide linked to a thiazole heterocycle.
  • Application : Studied for fungicidal activity, particularly against plant pathogens, highlighting the role of thiazole in bioactivity .
  • Key Difference : The thiazole moiety replaces the morpholine-phenyl system, altering solubility and target interactions.
Pharmacologically Active Analogues: Cyclopropylfentanyl

N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)

  • Structure : Shares the cyclopropanecarboxamide group but incorporates a piperidine ring and phenyl substituents, mimicking fentanyl’s 4-anilidopiperidine scaffold .
  • Key Difference : The piperidine-aniline pharmacophore (critical for µ-opioid receptor binding) contrasts with the morpholine-phenyl motif in the target compound, which lacks reported opioid activity.
Comparative Data Table
Compound Name Molecular Formula Core Structure Key Substituents Biological Activity Source
N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide C₁₇H₂₂N₂O₂ Cyclopropanecarboxamide 2-Phenylmorpholine, propyl chain Undisclosed (likely research use)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ 1-Phenylcyclopropane carboxamide Diethylamine, 4-methoxyphenoxy Synthetic intermediate
N-(Thiazol-2-yl)cyclopropanecarboxamide C₇H₈N₂OS Cyclopropanecarboxamide Thiazole ring Fungicidal
Cyclopropylfentanyl C₂₃H₂₈N₂O Cyclopropanecarboxamide Piperidine, phenyl groups Opioid agonist
Key Findings
  • Structural Flexibility : The cyclopropane carboxamide core allows diverse substitutions, enabling applications ranging from agrochemicals (thiazole derivative) to illicit opioids (cyclopropylfentanyl) .
  • Synthetic Efficiency : Radical addition methods (e.g., ) achieve high yields (78%), whereas cyclopropylfentanyl synthesis is more complex due to regulatory scrutiny .
  • Pharmacological Risks: Cyclopropylfentanyl’s structural mimicry of fentanyl underscores the importance of substituent choice in drug design; minor changes (e.g., morpholine vs. piperidine) drastically alter bioactivity and legal status .

Biological Activity

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopropane ring
  • Morpholine ring
  • Phenyl group

Its molecular formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2} with a molecular weight of approximately 288.38 g/mol . The presence of these structural components suggests potential interactions with biological targets, particularly in enzyme modulation and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signal transduction pathways associated with cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, revealing dose-dependent cytotoxic effects. The mechanisms underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme ModulationPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, demonstrating its potential as a therapeutic agent in infectious diseases.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound was administered at varying concentrations. The results showed a marked reduction in cell viability, with IC50 values indicating effective doses for therapeutic considerations. The study highlighted the compound's ability to induce apoptosis, evidenced by increased markers for programmed cell death.

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